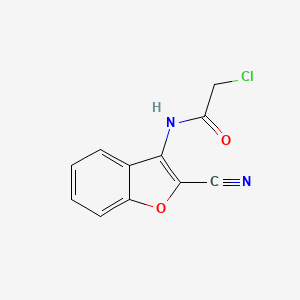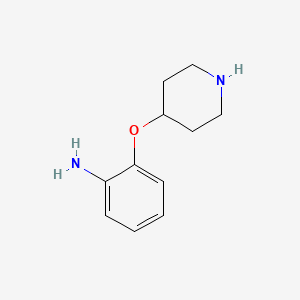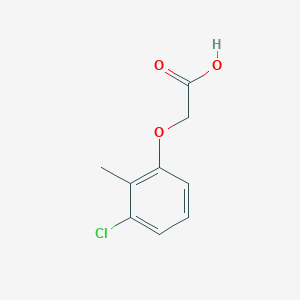![molecular formula C9H11F2NS B6143249 ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine CAS No. 1221722-62-8](/img/structure/B6143249.png)
({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is a chemical compound with the molecular formula C9H11F2NS . It has a molecular weight of 203.25 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7F3O2S2/c9-8(10)14-7-3-1-6(2-4-7)5-15(11,12)13/h1-4,8H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is solid in form . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .科学研究应用
4-DFMMA has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of pharmaceuticals, such as the anticonvulsant drug lacosamide. It has also been used in the synthesis of other organic compounds, such as the fluorescent dye 4-DFMMA-BODIPY. In addition, it has been used in the synthesis of polymers and other materials for use in biomedical applications.
作用机制
Target of Action
The compound is a derivative of difluoromethylation, which has been extensively studied for its potential applications in various fields .
Mode of Action
The exact mode of action of ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amineDifluoromethylation processes, which this compound is a part of, involve the formation of x–cf2h bonds where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through these bonds.
Biochemical Pathways
The specific biochemical pathways affected by This compoundDifluoromethylation processes have been shown to streamline access to molecules of pharmaceutical relevance , suggesting that this compound could potentially influence a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of This compoundThe compound’s involvement in difluoromethylation processes suggests that it could potentially influence the structure and function of target molecules .
实验室实验的优点和局限性
4-DFMMA has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with care. In addition, it can be difficult to purify and the yields of the desired product can be low.
未来方向
There are several future directions for research on 4-DFMMA. One direction is to further explore its mechanism of action and its effects on synaptic plasticity and learning. Another direction is to study its effects on various diseases, such as Alzheimer’s and Parkinson’s. In addition, further research could be done to explore its potential as a therapeutic agent for various conditions, such as anxiety and depression. Finally, research could be done to explore its potential applications in the synthesis of other organic compounds and materials.
合成方法
4-DFMMA can be synthesized using a variety of methods. One method involves the reaction of 4-fluorobenzaldehyde with dimethyl sulfide in the presence of a base such as potassium carbonate. The reaction produces a mixture of dimethyl sulfide and the desired product 4-DFMMA. The reaction can be further purified by distillation. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with dimethyl sulfoxide in the presence of an acid such as hydrochloric acid, and the reaction of 4-fluorobenzaldehyde with dimethyl sulfide in the presence of an acid such as sulfuric acid.
属性
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NS/c1-12-6-7-2-4-8(5-3-7)13-9(10)11/h2-5,9,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHFCHGLJJFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B6143173.png)
![2-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143179.png)
![1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6143182.png)
![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)


![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)






